Dual PDE3/PDE4 Inhibition Profile
Y-20487 simultaneously inhibits both PDE3 and PDE4 isoenzymes, as evidenced by its dual functional signature: it produces direct cAMP accumulation and positive inotropy (PDE3-inhibitory component) while also potentiating beta-adrenoceptor responses (PDE4-inhibitory component) . In the same experimental system, milrinone acts as a selective PDE3 inhibitor, while rolipram and Ro 20-1724 act as selective PDE4 inhibitors, each lacking the complementary functional component . The Kaken research report explicitly confirms that Y-20487 blocks PDE III and PDE IV simultaneously .
| Evidence Dimension | PDE isoenzyme inhibition selectivity (functional classification) |
|---|---|
| Target Compound Data | Dual PDE3/PDE4 inhibition: direct cAMP accumulation + positive inotropy AND potentiation of ISO-induced inotropy |
| Comparator Or Baseline | Milrinone: PDE3-selective — direct inotropy without ISO potentiation. Rolipram/Ro 20-1724: PDE4-selective — ISO potentiation without direct inotropy |
| Quantified Difference | Qualitative combinatorial profile: Y-20487 combines both functional effects in a single molecule, whereas each comparator exhibits only one functional modality |
| Conditions | Rat ventricular cardiomyocytes and isolated papillary muscles; functional phenotyping (Katano & Endoh, 1992) ; Kaken project report confirming dual PDE III/IV blockade |
Why This Matters
Enables investigation of combinatorial PDE3/4 pharmacology without the confounding variables introduced by co-administration of two separate selective inhibitors, reducing experimental complexity in cAMP signaling studies.
- [1] Katano Y, Endoh M. J Cardiovasc Pharmacol. 1992;20(5):715-722. PMID:1280732. View Source
- [2] Endoh M. Development of novel cardiotonic agents. KAKENHI Project 04557009, 1992 Annual Report. Yamagata University. View Source
